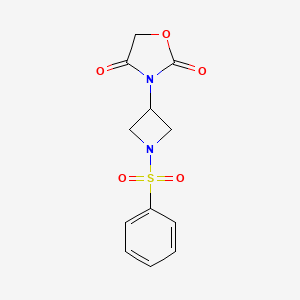
N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide, also known as DFB, is a chemical compound that has been extensively studied for its potential use in scientific research. DFB is a selective inhibitor of the protein kinases CK1δ and CK1ε, which are involved in various cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques
Research has focused on the synthesis of derivatives and complexes related to N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide, demonstrating methodologies for creating compounds with potential antifungal activities and coordination compounds for various applications. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have been synthesized and characterized, highlighting their antifungal activity against pathogens responsible for plant diseases (Zhou et al., 2005).
Characterization of Coordination Compounds
Studies have also delved into the synthesis and spectral studies of lanthanides coordination compounds based on related benzamide derivatives, indicating the structural complexity and potential for various scientific applications (N. Kariaka et al., 2014).
Biological and Pharmacological Activities
Antipathogenic Activity
Research into new thiourea derivatives, including those structurally similar to N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide, has shown significant antipathogenic activities, especially against biofilm-forming bacterial strains. This suggests potential for developing novel antimicrobial agents with specific antibiofilm properties (Carmen Limban et al., 2011).
Antitumour and Antidepressant Activities
Some studies focus on the synthesis and evaluation of compounds for their antitumour and antidepressant activities. For example, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide and its inhibitory capacity against cancer cell lines highlight the therapeutic potential of similar compounds (X. Ji et al., 2018).
特性
IUPAC Name |
N-(3,5-difluorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-13-9-14(19)11-15(10-13)20-17(22)12-2-1-3-16(8-12)26(23,24)21-4-6-25-7-5-21/h1-3,8-11H,4-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHSSFCPYSWEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

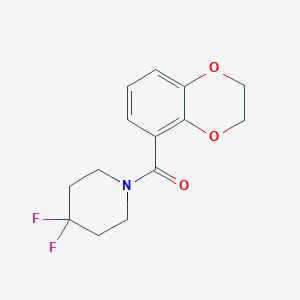
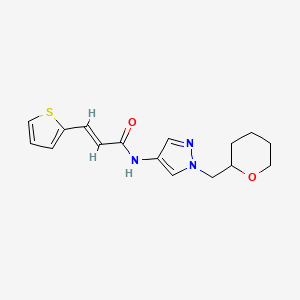
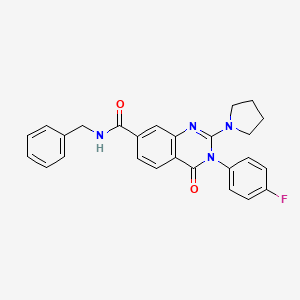

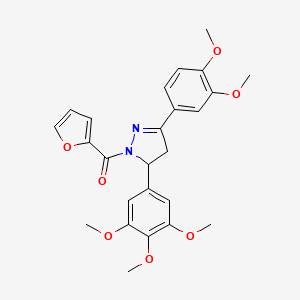
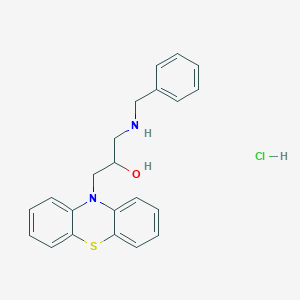

![2-(4-Methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine](/img/structure/B2927923.png)

![(E)-3-(2,5-difluorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2927927.png)
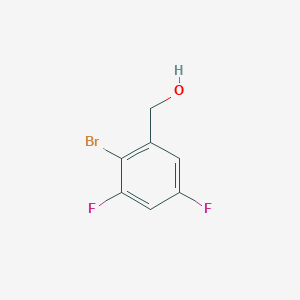
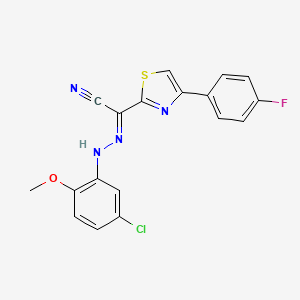
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide](/img/structure/B2927932.png)
